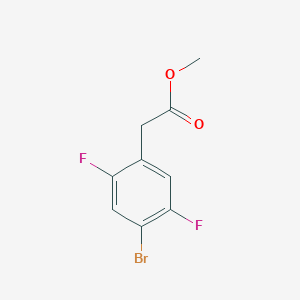![molecular formula C7H3ClFN3O2 B8144760 7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B8144760.png)
7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C7H3ClFN3O2 and its molecular weight is 215.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Regioselective Amination of Condensed Pyrimidines : It's used for regioselective amination of condensed pyrimidines in position 2, as demonstrated by Gulevskaya et al. (1994) in their study on pyrimidines (Gulevskaya, Pozharskii, Shorshnev, & Zheltushkina, 1994).
Study of Ring-Chlorinated Pyrimidines : Gershon, Grefig, and Scala (1983) highlighted its use in studying ring-chlorinated pyrimidines (Gershon, Grefig, & Scala, 1983).
Synthesizing 7-Alkyl-1,3,6-trimethylpyrrolo(2,3-d)pyrimidines : Ishikawa et al. (1992) utilized it in synthesizing 7-Alkyl-1,3,6-trimethylpyrrolo(2,3-d)pyrimidines (Ishikawa et al., 1992).
Drug Discovery : Jatczak et al. (2014) noted its potential in drug discovery due to its structural diversity and biopharmaceutical properties (Jatczak et al., 2014).
Inhibitor of Urease Activity : Rauf et al. (2010) identified it as a potent inhibitor of urease activity (Rauf et al., 2010).
Study of Orbital Interactions in Complex Molecules : Ashraf et al. (2019) used its derivatives to study interactions and charge transfer among different orbitals in complex molecules (Ashraf et al., 2019).
Scaffold for Biologically Active Compounds : Rosen, German, and Kerns (2009) described its core structure as a scaffold for a family of biologically active compounds (Rosen, German, & Kerns, 2009).
Drug Development Scaffolds : Ma, Gao, and Sun (2021) found that pyridopyrimidine-2,4(1H,3H)-diones and pyrido[4,3–d]pyrimidine-2,4,5(1H,3H,6H)-triones are valuable scaffolds for drug development (Ma, Gao, & Sun, 2021).
Herbicidal Activity : Wang et al. (2017) discussed its use in synthesizing hybrids with improved herbicidal activities (Wang et al., 2017).
DNA Sequencing : Shin and Tor (2011) mentioned its role in synthesizing bifacial nucleosides for DNA sequencing (Shin & Tor, 2011).
Synthesis of Polyfluorinated Ethers : Gupta, Kirchmeier, and Shreeve (2000) explored its use in synthesizing polyfluorinated ethers (Gupta, Kirchmeier, & Shreeve, 2000).
Synthesis of Thieno[2,3-d]pyrimidines : Hirota et al. (1990) utilized it in the synthesis of substituted thieno[2,3-d]pyrimidines (Hirota, Shirahashi, Senda, & Yogo, 1990).
Structural Analysis in Crystallography : Trilleras et al. (2009) used it to study molecular and crystal structures (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009).
Preparation of Pyrido[3,4-d]pyrimidine Ring Systems : Noguchi, Sakamoto, Nagata, and Kajigaeshi (1988) used it in the one-step preparation of pyrido[3,4-d]pyrimidine ring systems (Noguchi, Sakamoto, Nagata, & Kajigaeshi, 1988).
Microwave Irradiation in Synthesis : Gao et al. (2004) showed its application in microwave-assisted synthesis (Gao, Tu, Li, Zhang, Zhu, Fang, & Shi, 2004).
Propiedades
IUPAC Name |
7-chloro-8-fluoro-1H-pyrido[4,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN3O2/c8-5-3(9)4-2(1-10-5)6(13)12-7(14)11-4/h1H,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQERDTKJRJNCHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=N1)Cl)F)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-(5'-(4-(Cyanomethyl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)diacetonitrile](/img/structure/B8144682.png)
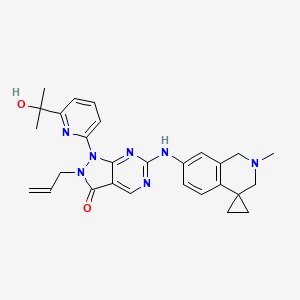
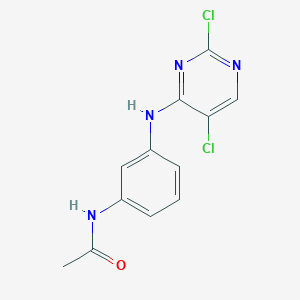
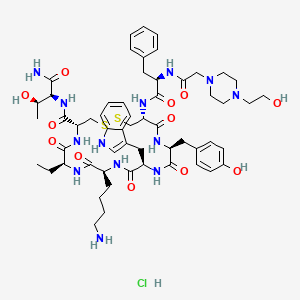
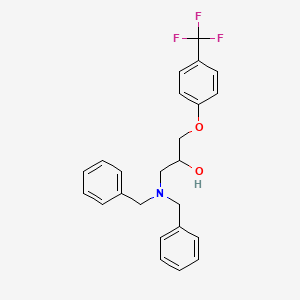
![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B8144717.png)
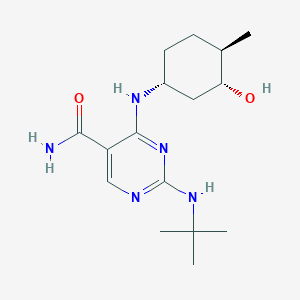
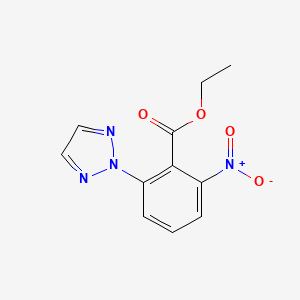
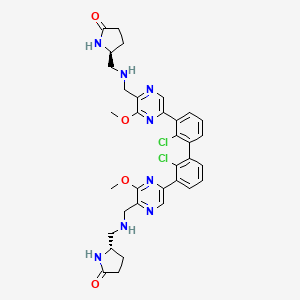
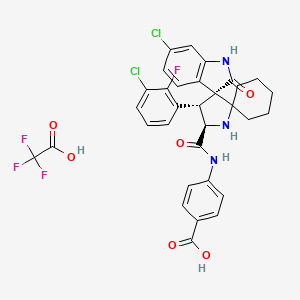
![2-[4-[4-[[7-[(3,5-Difluorophenyl)methyl]pyrrolo[2,3-d]pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]acetamide](/img/structure/B8144779.png)

